
7-Fluoro-1,5-naphthyridine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthetic strategies for this compound involve hydrolysis of 1,5-naphthyridine-3-carboxylates to prepare the corresponding 1,5-naphthyridine-3-carboxylic acid derivatives. Additionally, from either the carboxylate or the carboxylic acid, 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic benzylamide can be obtained .
Scientific Research Applications
Synthesis and Chemical Properties
7-Fluoro-1,5-naphthyridine-4-carboxylic acid and its derivatives have been extensively researched for their synthesis methods and chemical properties. For example, Zhang et al. (2019) established an efficient synthesis method for a closely related compound, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, which is an important intermediate in the synthesis of biologically active anticancer drugs (Zhang et al., 2019). Additionally, Kiely (1991) explored the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, demonstrating the potential for varied synthesis pathways (Kiely, 1991).
Antibacterial Activity
A significant area of research involving this compound derivatives is their antibacterial properties. Various studies, such as those by Egawa et al. (1984) and Bouzard et al. (1992), have synthesized and tested compounds for their antibacterial efficacy. These studies often focus on the synthesis of naphthyridine derivatives and their potential as potent antibacterial agents (Egawa et al., 1984); (Bouzard et al., 1992).
Antitumor Agents
Research has also been conducted on the potential use of these compounds as antitumor agents. For instance, Tsuzuki et al. (2004) investigated the structure-activity relationships of 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, identifying compounds with moderate cytotoxic activity, which could be valuable in the development of antitumor agents (Tsuzuki et al., 2004).
Synthesis of Analogues and Derivatives
Continued research into the synthesis of analogues and derivatives of this compound is prevalent. Studies like those by Sanchez et al. (1993) and Chu et al. (1986) focus on synthesizing various derivatives and analyzing their structure-activity relationships, further expanding the potential applications of these compounds in scientific research (Sanchez et al., 1993); (Chu et al., 1986).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound 7-Fluoro-1,5-naphthyridine-4-carboxylic Acid is tankyrase . Tankyrase is a protein that plays a crucial role in several cellular processes, including telomere maintenance, Wnt signaling, and cell proliferation .
Mode of Action
This compound interacts with its target, tankyrase, by binding to it . This binding inhibits the activity of tankyrase, leading to changes in the cellular processes that tankyrase regulates .
Biochemical Pathways
The inhibition of tankyrase by this compound affects several biochemical pathways. These include the Wnt signaling pathway, which is involved in cell proliferation and differentiation . The downstream effects of this inhibition can lead to changes in cell growth and development .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tankyrase activity . This can lead to changes in cell proliferation and differentiation, potentially affecting the growth and development of cells .
Biochemical Analysis
Biochemical Properties
7-Fluoro-1,5-naphthyridine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis and repair pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit specific signaling pathways, leading to altered gene expression profiles and metabolic states. These changes can result in various cellular outcomes, such as apoptosis, cell cycle arrest, or differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the cellular transcriptome .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard conditions, prolonged exposure can lead to degradation products that may have different biological activities. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, it can become toxic, leading to adverse effects such as organ damage or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in nucleotide metabolism, leading to altered levels of nucleotides and their derivatives. These changes can have downstream effects on cellular processes such as DNA replication and repair .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution within the cell can influence its activity, as it may accumulate in specific compartments where its target enzymes or proteins are located .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can influence metabolic processes .
Properties
IUPAC Name |
7-fluoro-1,5-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-5-3-7-8(12-4-5)6(9(13)14)1-2-11-7/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWVAACSOXMOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B1443976.png)

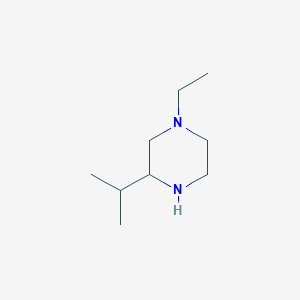
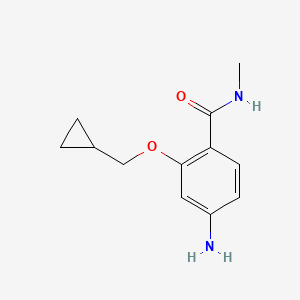
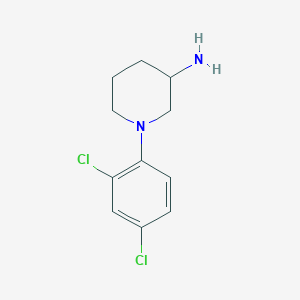
![2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole](/img/structure/B1443984.png)

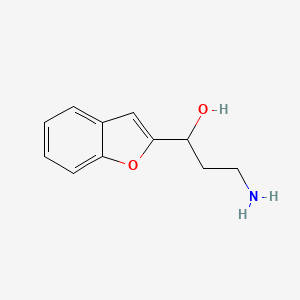
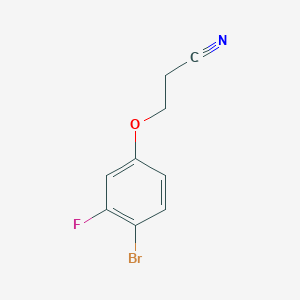
![1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene](/img/structure/B1443990.png)
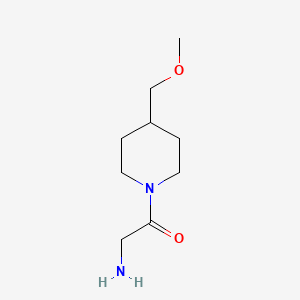

![2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid](/img/structure/B1443997.png)
